An In-depth Technical Guide to 1-(4-Alkoxy-3-methylphenyl)ethanone Derivatives: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-(4-Alkoxy-3-methylphenyl)ethanone Derivatives: Synthesis, Properties, and Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Identification
Aromatic ketones are a pivotal class of organic compounds, serving as essential building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty polymers. The 1-(4-alkoxy-3-methylphenyl)ethanone scaffold is of particular interest due to the combined electronic and steric influence of its substituents, which can be fine-tuned to modulate the chemical and biological activity of derivative molecules.
While the specific compound 1-(4-Ethoxy-3-methylphenyl)ethanone was the subject of the initial inquiry, extensive searches of chemical databases did not yield a specific CAS number or directly reported molecular weight for this exact structure. This suggests that it is either a novel or less-characterized compound. However, its close analog, 1-(4-methoxy-3-methylphenyl)ethanone , is well-documented and serves as an excellent model for understanding the chemical behavior of this family of compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-(4-methoxy-3-methylphenyl)ethanone | 10024-90-5[1] | C10H12O2 | 164.20[1] |
| 1-(4-ethoxy-3-methylphenyl)ethanone | Not available | C11H14O2 | 178.23 (Calculated) |
Physicochemical Properties
The physicochemical properties of these compounds are largely dictated by the nature of the alkoxy group and the substitution pattern on the aromatic ring. The following table summarizes the known properties of the methoxy analog and the predicted properties for the ethoxy derivative.
| Property | 1-(4-methoxy-3-methylphenyl)ethanone | 1-(4-ethoxy-3-methylphenyl)ethanone (Predicted) |
| Appearance | White crystalline solid | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Not specified | Higher than the methoxy analog |
| Melting Point | Not specified | Lower than the methoxy analog |
| Solubility | Soluble in organic solvents like ethanol, ether, and acetone | Similar solubility profile to the methoxy analog |
Synthesis via Friedel-Crafts Acylation: A Mechanistic Overview
The most direct and widely employed method for the synthesis of 1-(4-alkoxy-3-methylphenyl)ethanone derivatives is the Friedel-Crafts acylation . This powerful electrophilic aromatic substitution reaction allows for the introduction of an acyl group onto an aromatic ring.[2]
The reaction proceeds via the formation of a highly electrophilic acylium ion, which is generated from an acyl halide (e.g., acetyl chloride) or an acid anhydride (e.g., acetic anhydride) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3] The aromatic ring, acting as a nucleophile, then attacks the acylium ion, leading to the formation of a ketone.
A key advantage of the Friedel-Crafts acylation is that the product, an aromatic ketone, is less reactive than the starting material. This deactivation of the ring prevents further acylation, thus avoiding polysubstitution products, a common issue in Friedel-Crafts alkylation reactions.[4]
Caption: Generalized workflow of the Friedel-Crafts acylation for the synthesis of 1-(4-alkoxy-3-methylphenyl)ethanone.
Experimental Protocol: Synthesis of 1-(4-methoxy-3-methylphenyl)ethanone
This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of 1-(4-methoxy-3-methylphenyl)ethanone, which can be adapted for the synthesis of the ethoxy analog by substituting 2-methoxytoluene with 2-ethoxytoluene.
Materials and Reagents:
-
2-Methoxytoluene (1 equivalent)
-
Acetyl chloride (1.1 equivalents)
-
Anhydrous aluminum chloride (1.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
5% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 eq.) and anhydrous DCM.
-
Addition of Reactants: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 2-methoxytoluene (1 eq.) and acetyl chloride (1.1 eq.) in anhydrous DCM via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 5% HCl. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 5% HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 1-(4-methoxy-3-methylphenyl)ethanone.
Caption: Step-by-step experimental workflow for the synthesis of 1-(4-methoxy-3-methylphenyl)ethanone.
Applications and Future Directions
1-(4-Alkoxy-3-methylphenyl)ethanone and its derivatives are valuable intermediates in various fields:
-
Pharmaceutical Synthesis: The ketone functionality serves as a handle for further chemical transformations, enabling the construction of more complex molecular architectures with potential biological activity.
-
Flavor and Fragrance Industry: Aromatic ketones are known for their characteristic scents and are used in the formulation of perfumes and flavorings.
-
Polymer Science: These compounds can be incorporated into polymer backbones to modify their physical and chemical properties, such as thermal stability and UV resistance.
Future research in this area could focus on the development of more sustainable and efficient catalytic systems for Friedel-Crafts acylation, as well as the exploration of the biological activities of novel derivatives of the 1-(4-alkoxy-3-methylphenyl)ethanone scaffold.
Conclusion
While the specific compound 1-(4-ethoxy-3-methylphenyl)ethanone remains to be fully characterized in the public domain, this guide provides a robust framework for its synthesis and an understanding of its properties based on the well-established chemistry of its methoxy analog. The Friedel-Crafts acylation stands as the preeminent synthetic route, offering a reliable and scalable method for the preparation of this important class of aromatic ketones. The information presented herein is intended to empower researchers and drug development professionals to explore the potential of these versatile chemical building blocks in their respective fields.
References
-
PubChem. 1-(4-methoxy-3-methylphenyl)ethan-1-one. National Center for Biotechnology Information. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
NIST Chemistry WebBook. Ethanone, 1-(4-methylphenyl)-. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Cheméo. Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9). [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Khan Academy. Friedel-Crafts acylation. [Link]
-
Stenutz. 1-(4-hydroxy-3-methylphenyl)ethanone. [Link]
-
NIST Chemistry WebBook. Ethanone, 1-(3-methylphenyl)-. [Link]
-
NIST Chemistry WebBook. Ethanone, 1-(4-methylphenyl)-. [Link]
-
ChemBK. ethanone, 1-(4-chloro-3-methylphenyl)-. [Link]
-
ResearchGate. Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). [Link]
- Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
